molecular formula C29H29N3O4 B302365 N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE

Cat. No.: B302365
M. Wt: 483.6 g/mol
InChI Key: HICWYLQIQASCBY-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is an organic compound with a complex structure.

Preparation Methods

The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-ethoxy-4-formylphenol. This intermediate undergoes a condensation reaction with 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Scientific Research Applications

N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C29H29N3O4/c1-5-35-27-17-22(16-25-21(4)31-32(29(25)34)24-9-7-6-8-10-24)12-14-26(27)36-18-28(33)30-23-13-11-19(2)20(3)15-23/h6-17H,5,18H2,1-4H3,(H,30,33)/b25-16+

InChI Key

HICWYLQIQASCBY-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.